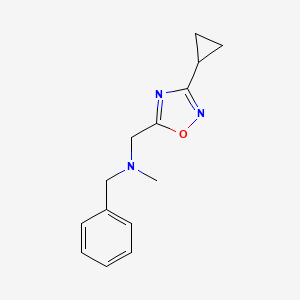![molecular formula C14H12N2O3 B4929362 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid, also known as Mecarbinate, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Mecarbinate belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition results in the anti-inflammatory, analgesic, and antipyretic effects of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid.
Biochemical and Physiological Effects
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has a half-life of approximately 4 hours in humans and is primarily eliminated through renal excretion.
Advantages and Limitations for Lab Experiments
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied for its pharmacological effects. However, 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has a short half-life in humans, which can limit its effectiveness in clinical applications.
Future Directions
Future research on 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid could focus on its potential therapeutic applications in other disease conditions, such as inflammatory bowel disease and Alzheimer's disease. Additionally, the development of more water-soluble formulations of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid could increase its effectiveness in vivo. Further studies could also investigate the potential use of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid in combination with other drugs for enhanced therapeutic effects. Finally, the investigation of the long-term effects of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid use in humans could provide valuable information for its clinical use.
Conclusion
In conclusion, 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid is a promising compound with potential therapeutic applications in various disease conditions. Its anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of inflammatory diseases and cancer. Further research on 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid could lead to the development of more effective treatments for these conditions.
Synthesis Methods
The synthesis of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid involves the reaction of 2-methyl-3-nitrobenzoic acid with 3-pyridinecarboxylic acid and thionyl chloride. This reaction produces 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid as a white crystalline powder with a melting point of 220-224°C.
Scientific Research Applications
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has been studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-methyl-3-(pyridine-3-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-11(14(18)19)5-2-6-12(9)16-13(17)10-4-3-7-15-8-10/h2-8H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKNNBORXKUUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B4929281.png)

![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B4929294.png)

![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)

![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B4929317.png)
![N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B4929324.png)


![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)